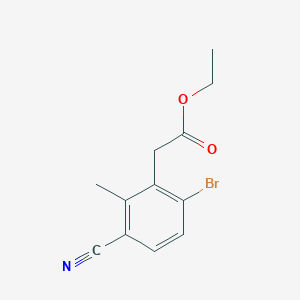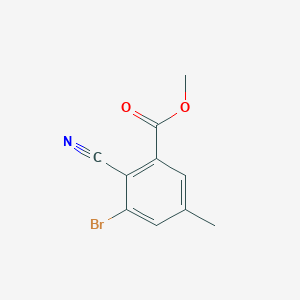
Methyl 3-bromo-2-cyano-5-methylbenzoate
Overview
Description
Methyl 3-bromo-2-cyano-5-methylbenzoate (MBCM) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It has been used in a wide range of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Mechanism of Action
Methyl 3-bromo-2-cyano-5-methylbenzoate acts as a catalyst in the synthesis of organic compounds. It helps to facilitate the reaction between two reactants by increasing the rate of reaction. Additionally, this compound can help to reduce the amount of energy required to complete the reaction.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to increase the production of certain hormones, and to reduce inflammation. Additionally, it has been found to have an antioxidant effect, to reduce the risk of cancer, and to reduce the risk of heart disease.
Advantages and Limitations for Lab Experiments
Methyl 3-bromo-2-cyano-5-methylbenzoate has a number of advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is non-toxic and does not produce any hazardous by-products. However, this compound also has a number of limitations for laboratory experiments. It is not very stable and can decompose over time. Additionally, it has a limited shelf-life and must be stored in a cool, dry place.
Future Directions
The use of Methyl 3-bromo-2-cyano-5-methylbenzoate in scientific research has opened up a number of potential future directions. These include the development of new catalysts, the development of new materials, the development of new pharmaceuticals, and the development of new organic compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for a variety of diseases. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of producing the compound.
Scientific Research Applications
Methyl 3-bromo-2-cyano-5-methylbenzoate has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, as a reactant in the synthesis of other organic compounds, and as a catalyst in the synthesis of polymers. Additionally, it has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the research of new catalysts.
Properties
IUPAC Name |
methyl 3-bromo-2-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-7(10(13)14-2)8(5-12)9(11)4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVOEGYFFCSZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


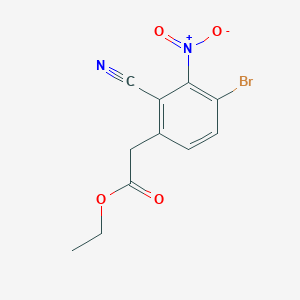
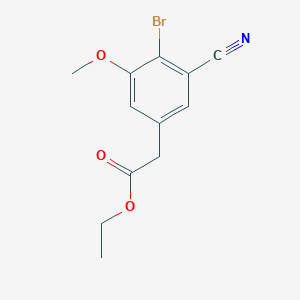
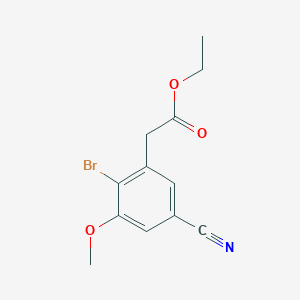
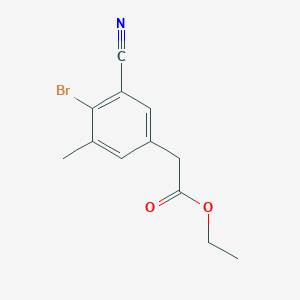




![[(2S)-piperidin-2-yl]methanamine dihydrochloride](/img/structure/B1414031.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4,7,10,13-pentaoxapentadecan-15-ol](/img/structure/B1414034.png)
